molecular formula C26H25ClN2O4 B12009197 2-(4-Allyl-2-meo-phenoxy)-N'-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide CAS No. 767308-86-1

2-(4-Allyl-2-meo-phenoxy)-N'-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide

Cat. No.: B12009197
CAS No.: 767308-86-1
M. Wt: 464.9 g/mol
InChI Key: XXDKHKBQAWMJED-LQKURTRISA-N
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Description

2-(4-Allyl-2-methoxyphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including an allyl group, a methoxy group, a chlorobenzyl group, and a hydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyl-2-methoxyphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-allyl-2-methoxyphenol with an appropriate halogenated acetylating agent to form the phenoxy intermediate.

    Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Schiff Base Formation: The final step involves the condensation of the hydrazide with 4-((4-chlorobenzyl)oxy)benzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The allyl group in the compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy and chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the presence of bioactive functional groups.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Allyl-2-methoxyphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Allyl-2-methoxyphenoxy)acetohydrazide: Lacks the chlorobenzylidene moiety, which might affect its reactivity and applications.

    N’-(4-((4-Chlorobenzyl)oxy)benzylidene)acetohydrazide: Lacks the allyl and methoxy groups, potentially altering its chemical properties and biological activity.

Uniqueness

The unique combination of functional groups in 2-(4-Allyl-2-methoxyphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide provides it with distinct chemical reactivity and potential applications that are not shared by its simpler analogs. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

767308-86-1

Molecular Formula

C26H25ClN2O4

Molecular Weight

464.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide

InChI

InChI=1S/C26H25ClN2O4/c1-3-4-19-9-14-24(25(15-19)31-2)33-18-26(30)29-28-16-20-7-12-23(13-8-20)32-17-21-5-10-22(27)11-6-21/h3,5-16H,1,4,17-18H2,2H3,(H,29,30)/b28-16+

InChI Key

XXDKHKBQAWMJED-LQKURTRISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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